4-(4-Ethynylphenyl)butanoic acid, also known by its chemical identifier as PPB-02, is an organic compound characterized by the presence of both an ethynyl group and a butanoic acid moiety. This compound has garnered interest in various scientific fields due to its potential applications in medicinal chemistry and materials science.
The compound can be synthesized through several organic reactions, primarily involving the coupling of ethynyl groups with aromatic compounds. The synthesis of 4-(4-ethynylphenyl)butanoic acid has been documented in various scientific literature, highlighting its preparation and characterization methods.
4-(4-Ethynylphenyl)butanoic acid is classified as an aromatic carboxylic acid. Its structure features a butanoic acid chain attached to a phenyl ring that carries an ethynyl substituent, which contributes to its unique properties and reactivity.
The synthesis of 4-(4-ethynylphenyl)butanoic acid typically involves a multi-step organic synthesis process. One commonly employed method includes the following steps:
In one documented synthesis, the compound was prepared by dissolving an intermediate in a mixture of methanol and sodium hydroxide, followed by heating at 50°C for two hours. The reaction was then acidified with hydrochloric acid, leading to the extraction of the desired product using dichloromethane .
The molecular formula for 4-(4-ethynylphenyl)butanoic acid is C12H10O2, indicating it contains twelve carbon atoms, ten hydrogen atoms, and two oxygen atoms. The structure features a butanoic acid functional group (-COOH) attached to a phenyl ring that has an ethynyl group (-C≡CH) at the para position.
4-(4-Ethynylphenyl)butanoic acid can participate in various chemical reactions due to its functional groups:
In synthetic applications, the reactivity of the ethynyl group allows for further functionalization, enabling the development of more complex molecules through cross-coupling reactions or addition reactions with electrophiles .
The mechanism by which 4-(4-ethynylphenyl)butanoic acid exerts its effects largely depends on its application in biological systems or materials science. In medicinal chemistry, compounds similar to this one may act as inhibitors or modulators in biochemical pathways.
For instance, derivatives of butanoic acids have been studied for their role in inhibiting specific enzymes involved in metabolic pathways, potentially leading to therapeutic applications .
4-(4-Ethynylphenyl)butanoic acid finds applications in various scientific fields:
The compound is systematically named 4-(4-ethynylphenyl)butanoic acid under IUPAC conventions. This name specifies:
Key Functional Groups:
Table 1: Molecular Identity of 4-(4-Ethynylphenyl)butanoic Acid
| Property | Value |
|---|---|
| IUPAC Name | 4-(4-Ethynylphenyl)butanoic acid |
| CAS Registry | 2131053-53-5 |
| Molecular Formula | C₁₂H₁₂O₂ |
| SMILES | C#CC₁=CC=C(CCCC(=O)O)C=C₁ |
| InChI Key | UJDKOVMRZNMLFY-UHFFFAOYSA-N |
| Canonical SMILES | C#CC1=CC=C(CCCC(O)=O)C=C1 |
| Molecular Weight | 188.23 g/mol |
Structurally distinct phenylbutanoic acid derivatives arise from substituent variations at the phenyl para-position. Key comparisons include:
Table 2: Structural and Electronic Comparison of Key Derivatives
| Compound | Substituent | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|
| 4-(4-Ethynylphenyl)butanoic acid | –C≡CH | 188.23 | Linear alkyne; strong electron withdrawal |
| 4-(4-Bromophenyl)butanoic acid | –Br | 255.11 | Polarizable C–Br bond; weaker conjugation |
| 4-(4-Ethoxyphenyl)butanoic acid | –OCH₂CH₃ | 208.26 | Flexible ether; electron donation |
| 4-Amino-4-(4-ethynylphenyl)butanoic acid | –NH₂ (at C4) | 203.24 | Zwitterionic potential; β-amino acid backbone |
The ethynyl group’s electron-withdrawing nature (-I effect) reduces electron density at the phenyl ring, lowering pKa relative to ethoxy or alkyl analogs. This enhances hydrogen-bonding strength in crystal lattices [3] [8].
No single-crystal X-ray diffraction data for 4-(4-ethynylphenyl)butanoic acid is available in public crystallographic databases (e.g., Crystallography Open Database) [5]. However, inferences about its conformational stability can be drawn from:
Hydrogen Bonding in Cocrystals:When crystallized with hydrogen-bond acceptors like N,N-dimethylacetamide (DMAc), carboxylic acids form O–H···O=C bonds instead of acid-acid dimers. The DMAc complexes exhibit altered chain geometries, with O···O distances of ~2.68 Å [7].
Table 3: Inferred Crystallographic Parameters
| Parameter | Value/Description | Basis of Inference |
|---|---|---|
| H-bond motif | R₂²(8) dimer | Universal in carboxylic acids |
| O–H···O bond length | 2.60–2.68 Å | Biphenyl-acid analogs [7] |
| Alkyne geometry | Linear, coplanar with phenyl ring | DFT calculations [8] |
| Chain conformation | Head-to-tail along molecular axis | Rod-like acid packing [7] [10] |
The terminal alkyne’s C(sp)–H bond may engage in weak C–H···O interactions (distance ~3.0 Å), further stabilizing layered structures. Disorder in the butanoic chain is common in analogs at ambient temperature due to rotational flexibility [7].
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: